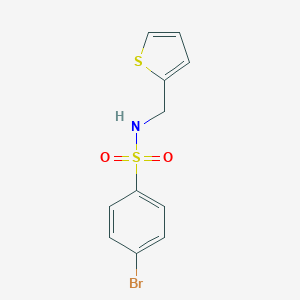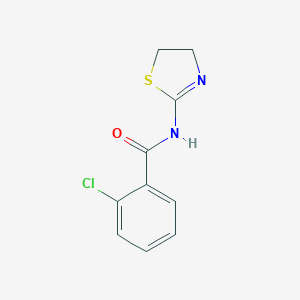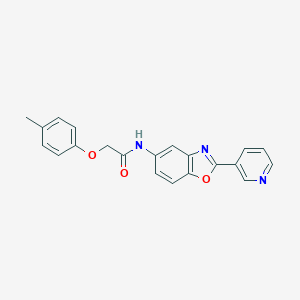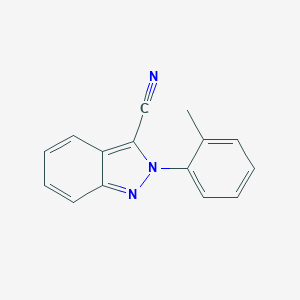
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPC-157, and it is a synthetic peptide that is derived from a naturally occurring peptide called BPC (Body Protection Compound).
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)cyclohexanecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the promotion of angiogenesis, the modulation of growth factors, and the regulation of inflammatory cytokines. It also interacts with the extracellular matrix and enhances cell adhesion and migration.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory Activity: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant Activity: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been shown to have antioxidant activity, which helps to protect cells from oxidative stress.
3. Neuroprotective Activity: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been shown to have neuroprotective activity, which helps to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on N-(5-bromopyridin-2-yl)cyclohexanecarboxamide, including:
1. Clinical Trials: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has shown promising results in animal models, and further research is needed to determine its safety and efficacy in humans.
2. Combination Therapy: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide may be used in combination with other drugs or therapies to enhance their effectiveness.
3. Mechanistic Studies: Further studies are needed to understand the mechanism of action of N-(5-bromopyridin-2-yl)cyclohexanecarboxamide and its effects on various cellular pathways.
Conclusion:
In conclusion, N-(5-bromopyridin-2-yl)cyclohexanecarboxamide is a promising compound with potential applications in various fields of research. Its synthesis method is straightforward, and it has been extensively studied for its scientific research applications. Further research is needed to determine its safety and efficacy in humans, and to understand its mechanism of action and effects on various cellular pathways.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-2-yl)cyclohexanecarboxamide involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography or recrystallization. The yield of this synthesis method is generally high, and the purity of the final product is also satisfactory.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of research. Some of the scientific research applications of this compound are:
1. Wound Healing: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been shown to promote wound healing in animal models. It enhances the migration and proliferation of cells involved in the wound healing process, such as fibroblasts and endothelial cells.
2. Gastrointestinal Tract Healing: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been shown to promote the healing of gastrointestinal tract injuries in animal models. It reduces inflammation and enhances the regeneration of damaged tissues.
3. Bone Healing: N-(5-bromopyridin-2-yl)cyclohexanecarboxamide has been shown to promote bone healing in animal models. It enhances the migration and differentiation of osteoblasts, which are the cells responsible for bone formation.
Propiedades
Nombre del producto |
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide |
|---|---|
Fórmula molecular |
C12H15BrN2O |
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15,16) |
Clave InChI |
PAFTWAAZYYRHJW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)

![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)



![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)